molecular formula C4H7ClF3N B12971095 (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12971095
M. Wt: 161.55 g/mol
InChI Key: SOHXDJVKUXKZIJ-GVOALSEPSA-N
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Description

(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent and an amine group. Its molecular formula is C₄H₇ClF₃N, with a molar mass of 185.56 g/mol (inferred from the (1R,2R)-enantiomer in ). The compound’s rigid cyclopropane ring and electron-withdrawing trifluoromethyl group make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting receptors where steric and electronic properties are critical .

Key applications include:

  • Pharmaceutical Intermediates: Used in synthesizing molecules with enhanced metabolic stability and binding affinity due to the trifluoromethyl group’s lipophilicity and electronic effects.
  • Chiral Building Blocks: The (1S,2S) stereochemistry enables enantioselective synthesis of bioactive compounds.

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m0./s1

InChI Key

SOHXDJVKUXKZIJ-GVOALSEPSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C(F)(F)F.Cl

Canonical SMILES

C1C(C1N)C(F)(F)F.Cl

Origin of Product

United States

Biological Activity

Overview

(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative notable for its trifluoromethyl group, which enhances its biological activity and physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C4_4H6_6ClF3_3N
  • Molecular Weight : 175.54 g/mol

The trifluoromethyl group significantly impacts the compound's lipophilicity and metabolic stability, making it a valuable candidate for further pharmacological studies.

The biological activity of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially modulating various biological processes.

Biological Activities

Research indicates that (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that cyclopropane derivatives can inhibit tumor growth by interfering with cellular processes.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

A comparison of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride with other related compounds highlights its unique properties:

Compound NameStructural FeaturesBiological ActivityUniqueness
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochlorideCyclopropane with trifluoromethyl groupAntitumor, antimicrobialUnique trifluoromethyl group enhances properties
CyclopropylamineSimple cyclopropane amineModerate activityLacks fluorination; less lipophilic
TrifluoroacetylcyclopropylamineAcetylated derivativeAntimicrobialAcetyl group alters reactivity
(1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amineStereoisomer with different configurationPotentially similarDifferent stereochemistry affects activity

Case Studies and Research Findings

Various studies have explored the biological effects of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride:

  • Antitumor Mechanisms : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Specific pathways affected include those related to apoptosis and cell signaling .
  • Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
  • Pharmacokinetics and Metabolism : Studies indicate that the presence of the trifluoromethyl group enhances metabolic stability and bioavailability. This characteristic is crucial for developing effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences

The pharmacological and physicochemical properties of cyclopropane amines are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Data for Cyclopropane Amine Derivatives
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Applications/Notes Storage Conditions
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine HCl -CF₃ C₄H₇ClF₃N 185.56 Pharmaceutical intermediate Inferred: Room temperature
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine HCl 4-Fluorophenyl C₉H₁₀ClF₃N 187.64 Ticagrelor impurity; cardiac applications Inert atmosphere, Room temp
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl 3,4-Difluorophenyl C₉H₁₀ClF₂N 197.64 High purity (98%); drug development Not specified
rac-(1R,2S)-2-(Propan-2-yl)cyclopropan-1-amine HCl Isopropyl (-CH(CH₃)₂) C₆H₁₄ClN 151.64 Trans-configuration; chiral studies Not specified
(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine HCl Fluoromethyl (-CH₂F) C₄H₈ClFN 140.56 Early-stage research compound Not specified

Key Research Findings

a) Trifluoromethyl vs. Fluorophenyl Groups
  • Electronic Effects : The -CF₃ group in (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine HCl enhances metabolic stability compared to fluorophenyl analogs (e.g., 4-fluorophenyl in ) due to stronger electron-withdrawing effects .
  • Lipophilicity : Fluorophenyl derivatives (e.g., ) exhibit higher lipophilicity (logP ~2.5) than the trifluoromethyl analog (logP ~1.8), influencing blood-brain barrier penetration .
b) Steric and Stereochemical Considerations
  • The (1S,2S) configuration provides distinct spatial orientation compared to (1R,2S) or racemic mixtures (e.g., ), affecting receptor binding. For example, the (1R,2S)-4-fluorophenyl analog is a known impurity in Ticagrelor, a platelet aggregation inhibitor .
  • Cyclopropane rings with bulkier substituents (e.g., isopropyl in ) show reduced solubility but improved target selectivity in preclinical models .

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